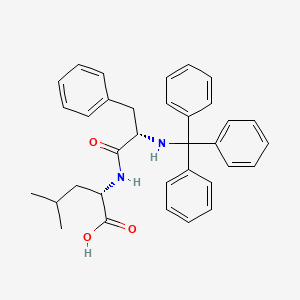
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine is a compound that belongs to the class of trityl-protected amino acids. The triphenylmethyl (trityl) group is commonly used in organic synthesis for protecting functional groups such as alcohols, thiols, and amines. This compound is particularly significant in peptide synthesis, where it serves as a protective group for amino acids, ensuring that specific reactions occur without interference from other functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenylmethyl)-L-phenylalanyl-L-leucine typically involves the protection of the amino group of L-phenylalanine and L-leucine using the triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl-protected intermediate, which is then coupled with the other amino acid using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is also common, where the amino acids are sequentially added to a solid resin, and the trityl group is used to protect the amino acids during the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amino acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trityl group.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include the free amino acids after deprotection and the coupled peptide product during synthesis .
Aplicaciones Científicas De Investigación
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(Triphenylmethyl)-L-phenylalanyl-L-leucine involves the protection of amino groups during peptide synthesis. The trityl group prevents unwanted reactions at the amino site, allowing for selective coupling of amino acids. The deprotection step, typically using TFA, removes the trityl group, yielding the free amino acids or peptides .
Comparación Con Compuestos Similares
Similar Compounds
N-(Triphenylmethyl)-L-phenylalanine: Similar in structure but lacks the leucine moiety.
N-(Triphenylmethyl)-L-leucine: Similar in structure but lacks the phenylalanine moiety.
Uniqueness
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine is unique due to the presence of both phenylalanine and leucine, making it a versatile compound in peptide synthesis. The trityl group provides stability and protection, allowing for selective reactions and high yields in peptide synthesis .
Propiedades
Número CAS |
81391-68-6 |
|---|---|
Fórmula molecular |
C34H36N2O3 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(tritylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C34H36N2O3/c1-25(2)23-31(33(38)39)35-32(37)30(24-26-15-7-3-8-16-26)36-34(27-17-9-4-10-18-27,28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,25,30-31,36H,23-24H2,1-2H3,(H,35,37)(H,38,39)/t30-,31-/m0/s1 |
Clave InChI |
XRYNUXZHQVKNQI-CONSDPRKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


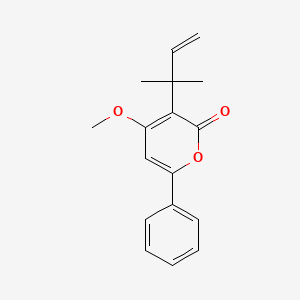
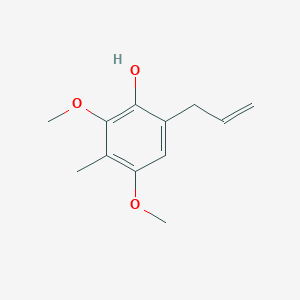
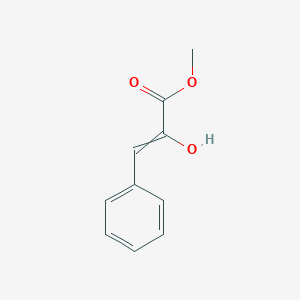
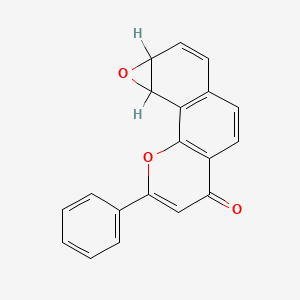

![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
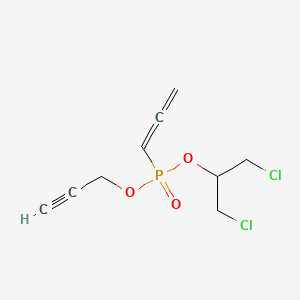
![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
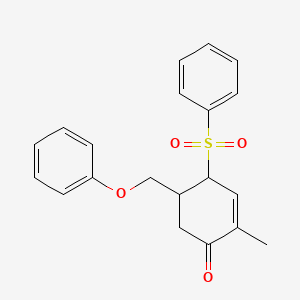

![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
